molecular formula C6H5N3O2 B1295642 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 7659-06-5

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B1295642
CAS RN: 7659-06-5
M. Wt: 151.12 g/mol
InChI Key: RNARLYVZVOWYHW-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. This particular compound has a furan ring attached to the oxadiazole ring, which can influence its chemical properties and reactivity .

Synthesis Analysis

The synthesis of related oxadiazole compounds often begins with precursor materials such as furan-2-carboxylic acid hydrazide. For instance, 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives were synthesized from this precursor, and similar methods could potentially be applied to synthesize 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine . Photochemical synthesis is another approach used to create fluorinated oxadiazole derivatives, which involves the irradiation of precursor compounds in the presence of a nitrogen nucleophile .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to be orthorhombic with specific lattice parameters, and the structure exhibited intermolecular hydrogen bonds and π-interactions .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions. The amino group can be acylated or oxidized to azo and nitro groups. The chloromethyl group in some oxadiazole compounds can react with N- and S-nucleophilic reagents, and the oxadiazole ring itself can be transformed through different chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be quite diverse. For instance, the compound 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine has a high density and forms wave-like two-dimensional molecular layers due to hydrogen bonding. Its impact sensitivity and friction sensitivity were measured, indicating its potential use as an energetic material precursor . Similar analyses could be conducted for 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine to determine its suitability for various applications.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Synthesis of Thiol-Thione Tautomers
    • Method : 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide. Mannich bases and methyl derivatives were then prepared .
    • Results : The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra .
  • Scientific Field: Green Chemistry

    • Application : Production of Biobased Polymers
    • Method : The enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) highlights the application of furan derivatives in the production of biobased polymers .
    • Results : This process shows the potential of furan derivatives as a renewable resource for the chemical industry .
  • Scientific Field: Pharmacology

    • Application : Treatment of Bacterial and Parasitic Infections
    • Method : Furfural derivatives, particularly 5-nitrosubstituted, have found wide applications in pharmacology and medicine for the treatment of bacterial and parasitic infections .
    • Results : The synthesis of active pharmaceutical ingredients is illustrated in Scheme 2 .
  • Scientific Field: Green Chemistry

    • Application : Furan Platform Chemicals
    • Method : The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are discussed .
    • Results : The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of Thiol-Thione Tautomers
    • Method : 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide .
    • Results : The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1H-NMR spectra .
  • Scientific Field: Pharmacology

    • Application : Discovery of SIRT2 Inhibitors
    • Method : A compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, was identified using fluorescence-based assays for SIRT2 activity tests .
    • Results : The compound displayed 63 ± 5% and 35 ± 3% inhibition against SIRT2 at 100 μM and 10 μM, respectively .
  • Scientific Field: Green Chemistry

    • Application : Furan Platform Chemicals
    • Method : The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are discussed .
    • Results : The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of Thiol-Thione Tautomers
    • Method : 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide .
    • Results : The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1H-NMR spectra .
  • Scientific Field: Pharmacology

    • Application : Discovery of SIRT2 Inhibitors
    • Method : A compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, was identified using fluorescence-based assays for SIRT2 activity tests .
    • Results : The compound displayed 63 ± 5% and 35 ± 3% inhibition against SIRT2 at 100 μM and 10 μM, respectively .

Future Directions

The future directions of “5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine” can be inferred from the broader field of furan platform chemicals. The chemical industry is beginning to switch from traditional resources such as crude oil to biomass, requiring the replacement of petroleum refineries with biorefineries . Furan platform chemicals (FPCs) directly available from biomass, such as furfural and 5-hydroxy-methylfurfural, offer a range of compounds that can be economically synthesized from biomass .

properties

IUPAC Name

5-(furan-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNARLYVZVOWYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227390
Record name 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine

CAS RN

7659-06-5
Record name 5-(2-Furanyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7659-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)-
Source EPA DSSTox
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Record name 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine

Citations

For This Compound
8
Citations
D Kumar, H Kumar, A Deep, S Kumar… - Journal of …, 2023 - pnrjournal.com
Background: A series of novel 5-(furan-2-yl)-1, 3, 4-oxadiazole analogues was prepared based on the abundant biological potential of the 1, 3, 4-oxadiazole moiety. A variety of spectral …
Number of citations: 3 pnrjournal.com
EC Pham, TN Truong, NH Dong, DD Vo… - Medicinal …, 2022 - ingentaconnect.com
Background: Many compounds containing a five-membered heterocyclic ring display exceptional chemical properties and versatile biological activities. Objective: The objective of the …
Number of citations: 23 www.ingentaconnect.com
M Agarwal, V Singh, SK Sharma, P Sharma… - Medicinal Chemistry …, 2016 - Springer
In continuance of our search for new anticancer agents, we report herein the design, synthesis, and anticancer evaluation of oxadiazole analogues. Two series (4a-h and 4i-q) of new …
Number of citations: 65 link.springer.com
S Basoglu, M Yolal, S Demirci, N Demirbas, H Bektas… - Acta Pol Pharm, 2013 - ptfarm.pl
Three new 1, 3, 4-oxadiazole, 1, 3-thiazolidine and 1, 2, 4-triazole derivatives were obtained starting from furan-2-carbohydrazide. Then, 1, 2, 4-triazole compound was converted to the …
Number of citations: 23 ptfarm.pl
P Niu, J Kang, X Tian, L Song, H Liu, J Wu… - The Journal of …, 2015 - ACS Publications
2-Amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles were synthesized via condensation of semicarbazide/thiosemicarbazide and the corresponding aldehydes followed by I 2 -…
Number of citations: 148 pubs.acs.org
CT Nguyen - New Innovations in Chemistry and Biochemistry Vol …, 2022 - researchgate.net
In recent years, heterocyclic compounds have become more and more important and they have been receiving special attention from chemists because of their pharmacological …
Number of citations: 2 www.researchgate.net
KT Tran, JS Pallesen, SMØ Solbak… - Journal of medicinal …, 2019 - ACS Publications
Inhibiting the protein–protein interaction (PPI) between the transcription factor Nrf2 and its repressor protein Keap1 has emerged as a promising strategy to target oxidative stress in …
Number of citations: 64 pubs.acs.org
M Satoh, H Saburi, T Tanaka, Y Matsuura, H Naitow… - FEBS open bio, 2015 - Elsevier
Keap1 protein acts as a cellular sensor for oxidative stresses and regulates the transcription level of antioxidant genes through the ubiquitination of a corresponding transcription factor, …
Number of citations: 38 www.sciencedirect.com

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